molecular formula C16H24O3 B344288 1-(2,4-Dihydroxyphenyl)-1-decanone

1-(2,4-Dihydroxyphenyl)-1-decanone

Cat. No.: B344288
M. Wt: 264.36 g/mol
InChI Key: YEKIKCBSXLCQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dihydroxyphenyl)-1-decanone (CAS: 24313-95-9) is an aromatic hydroxyketone with the molecular formula C₁₆H₂₄O₃ and a molecular weight of 264.36 g/mol . It is synthesized via Friedel-Crafts acylation, typically using decanoyl chloride and resorcinol in the presence of catalysts like aluminum chloride or KU-2x8 cation-exchange resin . Key physical properties include a melting point range of 65–78°C and a boiling point of 240–245°C .

Properties

Molecular Formula

C16H24O3

Molecular Weight

264.36 g/mol

IUPAC Name

1-(2,4-dihydroxyphenyl)decan-1-one

InChI

InChI=1S/C16H24O3/c1-2-3-4-5-6-7-8-9-15(18)14-11-10-13(17)12-16(14)19/h10-12,17,19H,2-9H2,1H3

InChI Key

YEKIKCBSXLCQDX-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O

Canonical SMILES

CCCCCCCCCC(=O)C1=C(C=C(C=C1)O)O

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) m.p. (°C) Key Applications
1-(2,4-Dihydroxyphenyl)-1-decanone C₁₆H₂₄O₃ 264.36 65–78 Photostabilizers, research
1-(3,4-Dihydroxyphenyl)-1-decanone C₁₆H₂₄O₄ 280.36 N/A Antioxidants (predicted)
1-[5-(tert-Butyl)-2,4-diOH-phenyl]-1-decanone C₂₀H₃₂O₃ 320.47 N/A Color stabilizers
1-[2-Hydroxy-4-(octyloxy)phenyl]-1-decanone C₂₄H₄₀O₃ 376.58 45–47 Dye stabilizers

Table 2: Bioactivity Comparison

Compound Target Enzyme/Organism Activity (IC₅₀ or MIC) Reference
1-(2,6-Dihydroxyphenyl)-1-decanone Botrytis cinerea MIC: 12.5 µg/mL
Butein Mushroom tyrosinase IC₅₀: 0.5 µM
UP302 Mushroom tyrosinase IC₅₀: 4.2 µM

Key Findings and Implications

  • Structural-Activity Relationships : The position and number of hydroxyl groups significantly influence solubility and bioactivity. For example, 2,4-dihydroxy derivatives exhibit stronger tyrosinase inhibition than 2,6-isomers due to optimal hydrogen bonding with the enzyme active site .
  • Alkyl/Alkoxy Modifications: Longer alkyl chains (e.g., hexyl or octyl) enhance lipophilicity, making derivatives suitable for non-polar applications like polymer stabilizers .

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